3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thieno[3,2-d]pyrimidines. This compound features a unique structure that incorporates both thieno and pyrimidine moieties, making it of interest in various scientific fields, particularly medicinal chemistry. The presence of difluorophenyl groups enhances its chemical properties and potential biological activity.
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is classified as an organic heterocyclic compound. It is specifically categorized under pyrimidine derivatives due to the presence of the pyrimidine ring in its structure. Its unique characteristics make it a subject of interest in pharmacological studies.
The synthesis of 3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step synthetic routes. One common approach includes the condensation of 2,4-difluorobenzylamine with thieno[3,2-d]pyrimidine precursors. This reaction often requires specific catalysts and controlled conditions to optimize yield and purity.
The molecular structure of 3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione features:
The molecular weight is approximately 272.24 g/mol. The compound's structural properties can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and bonding.
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can participate in several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation processes and sodium borohydride for reductions. Reaction conditions are tailored based on desired outcomes to ensure high yields.
The mechanism of action for compounds like 3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione often involves interaction with specific biological targets:
Data from in vitro studies suggest that it may exhibit potent activity against specific targets relevant to cancer or inflammatory diseases.
Relevant analytical data can be obtained through techniques like high-performance liquid chromatography or mass spectrometry for purity assessment.
This compound represents a promising avenue for further research into novel therapeutic agents within medicinal chemistry.
Heterocyclic compounds constitute the structural backbone of >85% of marketed pharmaceuticals, attributed to their versatile molecular recognition properties, tunable electronic characteristics, and capacity for diverse non-covalent interactions with biological targets [8] [10]. Privileged scaffolds—defined as molecular frameworks capable of high-affinity binding to multiple receptor types—are particularly invaluable for drug discovery. Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exemplifies such a scaffold, combining the electronic properties of pyrimidine with the lipophilicity of thiophene. This dual character facilitates optimal interactions with enzyme active sites involved in critical disease pathways, including kinases (e.g., CDK7, RIPK2) and oxidoreductases (e.g., cytochrome bd oxidase) [1] [3] [6]. The scaffold’s synthetic flexibility enables strategic modifications at N3, C6, and the fused thiophene ring, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles. Consequently, derivatives have advanced to clinical trials for oncology (e.g., SY-5609), inflammation, and infectious diseases, underscoring their therapeutic significance [1] [6].
Property | Value |
---|---|
CAS Number | 930982-69-7 |
IUPAC Name | 3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula | C₁₂H₆F₂N₂O₂S |
Molecular Weight | 280.25 g/mol |
SMILES | O=C1NC(C=CS2)=C2C(N1C3=CC=C(F)C=C3F)=O |
InChI Key | JRZULTYQKNXWIY-UHFFFAOYSA-N |
The thieno[3,2-d]pyrimidine-2,4-dione core exhibits distinct physicochemical and pharmacophoric properties:
Derivative Structure | Biological Target | Potency | Therapeutic Area |
---|---|---|---|
SY-5609 (C6-indole derivative) | CDK7 | IC₅₀ = 1.4 nM | Oncology |
HY3 (C6-benzothiazole derivative) | RIPK2 | IC₅₀ = 11 nM | Inflammation |
Compound 19 (N4-amine derivative) | Cytochrome bd oxidase | ATP IC₅₀ = 6 μM | Tuberculosis |
The incorporation of 2,4-difluorophenyl at N3 represents a strategic optimization to enhance target affinity and drug-like properties:
Property | Phenyl Substituent | 2-Fluorophenyl | 2,4-Difluorophenyl |
---|---|---|---|
Lipophilicity (cLogP) | 2.1 | 2.5 | 2.8 |
Metabolic Stability | Low (t₁/₂ = 15 min) | Moderate (t₁/₂ = 45 min) | High (t₁/₂ > 90 min) |
Target Affinity (Kd) | 180 nM | 42 nM | 8 nM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0